molecular formula C11H12F3NO B13550251 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine

Cat. No.: B13550251
M. Wt: 231.21 g/mol
InChI Key: SJHAWNZCNSWOPS-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine is a compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with methoxy and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde.

    Cyclopropanation: The key step involves the cyclopropanation of the phenyl ring. This can be achieved using reagents like diazomethane or other cyclopropanation agents under controlled conditions.

    Amine Introduction:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the cyclopropane ring can influence its overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds to 1-(2-Methoxy-5-(trifluoromethyl)phenyl)cyclopropan-1-amine include:

The uniqueness of this compound lies in its cyclopropane ring, which imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C11H12F3NO/c1-16-9-3-2-7(11(12,13)14)6-8(9)10(15)4-5-10/h2-3,6H,4-5,15H2,1H3

InChI Key

SJHAWNZCNSWOPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2(CC2)N

Origin of Product

United States

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